- Synthesis of precursors for medium-ring aromatic lactones, Synthesis, 2005, (10), 1682-1688
Cas no 91047-77-7 (2-Bromocinnamic Acid Ethyl Ester)
91047-77-7 structure
Product Name:2-Bromocinnamic Acid Ethyl Ester
Número CAS:91047-77-7
MF:C11H11BrO2
Megavatios:255.107842683792
CID:3031531
PubChem ID:5388520
Update Time:2024-10-26
2-Bromocinnamic Acid Ethyl Ester Propiedades químicas y físicas
Nombre e identificación
-
- (E)-Ethyl3-(2-bromophenyl)acrylate
- (E)-Ethyl 3-(2-bromophenyl)acrylate;;Ethyl (E)-3-(2-bromophenyl)-2-propenoate;Ethyl trans-2-bromocinnamate;2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)-;; (E)-ETHYL 3-(2-BROMOPHENYL)ACRYLATE
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)- (ZCI)
- Ethyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
- (E)-Ethyl 3-(2-bromophenyl)acrylate
- Ethyl (E)-2-bromocinnamate
- Ethyl (E)-3-(2-bromophenyl)-2-propenoate
- Ethyl trans-2-bromocinnamate
- SCHEMBL4777279
- Ethyl3-(2-bromophenyl)acrylate
- ethyl (E)-3-(2-bromophenyl)prop-2-enoate
- NSC636707
- MFCD11111007
- NSC-636707
- DB-362286
- 2-BROMOCINNAMIC ACID ETHYL ESTER
- (E)-ethyl-3-(2-bromophenyl)acrylate
- CS-0254009
- OVVAHDSHDPZGMY-BQYQJAHWSA-N
- 91047-77-7
- Ethyl 3-(2-bromophenyl)acrylate
- ethyl (2e)-3-(2-bromophenyl)-2-propenoate
- 99134-25-5
- AKOS015843334
- AS-39615
- EN300-1453824
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
- CS-0109992
- SCHEMBL4777286
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (2E)-
- ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE
- ethyl (E)-3-(2-bromophenyl)acrylate
- 2-Bromocinnamic Acid Ethyl Ester
-
- MDL: MFCD11111007
- Renchi: 1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
- Clave inchi: OVVAHDSHDPZGMY-BQYQJAHWSA-N
- Sonrisas: C(/C1C=CC=CC=1Br)=C\C(=O)OCC
Atributos calculados
- Calidad precisa: 253.99400
- Masa isotópica única: 253.99424g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 4
- Complejidad: 213
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.3
- Superficie del Polo topológico: 26.3Ų
Propiedades experimentales
- PSA: 26.30000
- Logp: 3.02540
2-Bromocinnamic Acid Ethyl Ester Datos Aduaneros
- Código HS:2916399090
- Datos Aduaneros:
中国海关编码:
2916399090概述:
2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromocinnamic Acid Ethyl Ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM302600-10g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 10g |
$307 | 2021-06-16 | |
| Chemenu | CM302600-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$640 | 2021-06-16 | |
| Alichem | A019150475-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$654.48 | 2023-08-31 | |
| TRC | B685453-50mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B685453-100mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B685453-500mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 500mg |
$ 135.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12013-25g |
ethyl (2E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |
91047-77-7 | 97% | 25g |
$435 | 2023-09-07 | |
| Chemenu | CM302600-10g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 10g |
$307 | 2022-05-27 | |
| Chemenu | CM302600-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$640 | 2022-05-27 | |
| eNovation Chemicals LLC | Y1267403-250mg |
(e)-ethyl3-(2-bromophenyl)acrylate |
91047-77-7 | 98% | 250mg |
$180 | 2025-02-19 |
2-Bromocinnamic Acid Ethyl Ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C → rt; cooled
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux
Referencia
- Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement, Journal of the American Chemical Society, 2017, 139(34), 11895-11902
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Methoxy-2,2,6,6-tetramethylpiperidine (JandaJel, styrene, and vinylphenyl diphenylphosphine copolymer-supported) Solvents: Dichloromethane ; 12 h, 25 °C
Referencia
- Rasta resin-PPh3 and its use in chromatography-free Wittig reactions, Synlett, 2010, (13), 1997-2001
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium chloride Solvents: Acetonitrile ; 15 min, 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
Referencia
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans Through Lewis-Base Catalyzed Carbosulfenylation, Journal of Organic Chemistry, 2021, 86(21), 14290-14310
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 h, 110 °C
Referencia
- Palladium-catalyzed double arylations of terminal olefins in acetic acid, Tetrahedron, 2012, 68(5), 1466-1474
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium dithionite Catalysts: Triphenylarsine , Chloro(5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato)iron Solvents: Toluene , Water ; 8 h, 80 °C
Referencia
- Ph3As-Catalyzed Wittig-Type Olefination of Aldehydes with Diazoacetate in the Presence of Na2S2O4, Journal of Organic Chemistry, 2007, 72(17), 6628-6630
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Combining Traceless Directing Groups with Hybridization Control of Radical Reactivity: From Skipped Enynes to Defect-Free Hexagonal Frameworks, Angewandte Chemie, 2016, 55(38), 11633-11637
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: Dichloromethane ; 24 h, rt
Referencia
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Enantioselective Synthesis of 2,3-Disubstituted Indanones via Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones, Organic Letters, 2013, 15(23), 6086-6089
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referencia
- Polymer-Assisted Horner-Emmons olefination using PASSflow reactors: pure products without purification, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1833-1835
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referencia
- Design of Leaving Groups in Radical C-C Fragmentations: Through-Bond 2c-3e Interactions in Self-Terminating Radical Cascades, Chemistry - A European Journal, 2014, 20(28), 8664-8669
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- An Isothiourea-Catalyzed Asymmetric [2,3]-Rearrangement of Allylic Ammonium Ylides, Journal of the American Chemical Society, 2014, 136(12), 4476-4479
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referencia
- Drawing from a Pool of Radicals for the Design of Selective Enyne Cyclizations, Organic Letters, 2013, 15(22), 5650-5653
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 16 h, 60 °C
Referencia
- Diazo reagents in copper(I)-catalyzed olefination of aldehydes, Advanced Synthesis & Catalysis, 2008, 350, 2352-2358
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: 1-Piperazineethanamine (reaction products with polyacrylonitrile fiber and 1,3-propanediamines) , Polyacrylonitrile (reaction products with N-(2-aminoethyl)piperazine and 1,3-propanediamines) , N1,N3-Dimethyl-N1-4-pyridinyl-1,3-propanediamine (reaction products with polyacrylonitrile fiber and N-(2-aminoethyl)piperazine) Solvents: Acetonitrile ; 18 h, 75 °C
Referencia
- Synergistic catalysis of bifunctional polyacrylonitrile fiber for the synthesis of (E)-α,β-unsaturated esters from aldehydes by decarboxylative Doebner-Knoevenagel reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2020, 81, 323-331
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: 1-Piperazinecarboxylic acid, 4-[(4-ethenylphenyl)methyl]-, 1,1-dimethylethyl est… Solvents: Dimethylformamide ; 15 - 18 h, 50 °C
Referencia
- Organocatalytic decarboxylative Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate mediated by a bifunctional polymeric catalyst, Synlett, 2011, (12), 1723-1726
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide, Organic Chemistry Frontiers, 2018, 5(14), 2244-2248
2-Bromocinnamic Acid Ethyl Ester Raw materials
- Triethyl phosphonoacetate
- 2-Bromobenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 3-ethoxy-3-oxo-propanoic acid
- 2-Bromocinnamic acid
- 2-Bromoiodobenzene
2-Bromocinnamic Acid Ethyl Ester Preparation Products
2-Bromocinnamic Acid Ethyl Ester Literatura relevante
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
91047-77-7 (2-Bromocinnamic Acid Ethyl Ester) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos